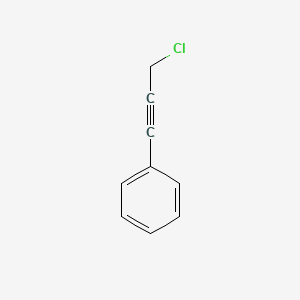

(3-Chloroprop-1-yn-1-yl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147127. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloroprop-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPSZEZJKSUNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955184 | |

| Record name | (3-Chloroprop-1-yn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3355-31-5 | |

| Record name | 3355-31-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Chloroprop-1-yn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloroprop-1-yn-1-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Chloroprop-1-yn-1-yl)benzene synthesis from phenylacetylene

An In-depth Technical Guide for the Synthesis of (3-Chloroprop-1-yn-1-yl)benzene from Phenylacetylene

Abstract

This guide provides a comprehensive, in-depth analysis of the synthetic pathway to produce this compound, a valuable propargyl chloride derivative, starting from the terminal alkyne, phenylacetylene. The synthesis is strategically designed as a two-step process: an initial propargylation of phenylacetylene via nucleophilic addition to formaldehyde to yield 3-phenylprop-2-yn-1-ol, followed by a robust chlorination of the resulting propargylic alcohol using thionyl chloride. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, critical safety considerations, and troubleshooting advice grounded in established chemical principles. The causality behind experimental choices is elucidated to empower the user with a deep, actionable understanding of the entire workflow.

Introduction: The Significance of this compound

This compound (C₉H₇Cl) is an organic compound featuring a phenyl ring attached to a propargyl chloride moiety.[1] This molecular architecture makes it a highly versatile building block in organic synthesis. The terminal alkyne provides a reactive handle for a multitude of transformations, including "click chemistry" cycloadditions, Sonogashira couplings, and further functionalization.[2][3] Simultaneously, the propargylic chloride group is a potent electrophile, susceptible to nucleophilic substitution, enabling the introduction of the phenylpropargyl group into diverse molecular scaffolds.[2] This dual reactivity renders the molecule particularly valuable for the synthesis of complex heterocyclic compounds, pharmaceutical intermediates, and advanced materials. This guide presents a reliable and well-understood pathway to access this important synthetic intermediate.

Strategic Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule informs the most efficient forward synthesis. The primary disconnection occurs at the C-Cl bond, identifying a propargylic alcohol as the immediate precursor. A second disconnection at the C-C bond between the alkyne and the hydroxymethyl group reveals phenylacetylene and a one-carbon electrophile, formaldehyde, as the logical starting materials.

Caption: Retrosynthetic pathway for this compound.

This analysis establishes a clear and logical two-step forward synthesis:

-

Propargylation: The formation of 3-phenylprop-2-yn-1-ol by reacting phenylacetylene with formaldehyde.

-

Chlorination: The conversion of the synthesized propargylic alcohol to the target this compound.

Step 1: Synthesis of 3-Phenylprop-2-yn-1-ol via Propargylation

Principle and Mechanism

This reaction is a classic example of nucleophilic addition to a carbonyl, specifically a variation of the Favorskii reaction.[4] Phenylacetylene, a terminal alkyne, possesses an acidic proton (pKa ≈ 28.7 in DMSO) that can be removed by a strong base to generate a highly nucleophilic acetylide anion.[5] This anion then attacks the electrophilic carbon of formaldehyde, followed by an aqueous workup to protonate the resulting alkoxide, yielding the desired propargylic alcohol.

The choice of base is critical. While sodium amide can be used, organometallic bases like n-butyllithium (n-BuLi) or Grignard reagents (e.g., ethylmagnesium bromide) are commonly employed in anhydrous ethereal solvents (like THF or diethyl ether) to ensure a clean and efficient deprotonation without side reactions.

Detailed Experimental Protocol

Materials:

-

Phenylacetylene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Paraformaldehyde (or formaldehyde gas)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen/argon line.

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen/argon inlet, and a septum. Maintain the system under a positive pressure of inert gas throughout the reaction.

-

Initial Solution: In the flask, dissolve phenylacetylene (1.0 eq) in anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at this temperature for 30-60 minutes to ensure complete formation of the lithium phenylacetylide.

-

Addition of Formaldehyde: Add finely ground paraformaldehyde (1.5 eq) to the reaction mixture in one portion. Causality Note: Paraformaldehyde is used as a solid source of formaldehyde; it will depolymerize under these conditions to provide monomeric formaldehyde for the reaction. An excess is used to drive the reaction to completion.

-

Reaction: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir overnight (12-16 hours).

-

Quenching: Cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Trustworthiness Note: This is a controlled method to protonate the alkoxide and neutralize any remaining n-BuLi without causing a violent exotherm.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude 3-phenylprop-2-yn-1-ol can be purified by flash column chromatography or vacuum distillation.

Step 2: Chlorination with Thionyl Chloride

Principle and Mechanism

The conversion of the propargylic alcohol to the corresponding chloride is efficiently achieved using thionyl chloride (SOCl₂). This reagent is highly effective for converting primary and secondary alcohols to alkyl chlorides. The reaction proceeds through a chlorosulfite ester intermediate. In the absence of a base, the reaction often follows an Sₙi (internal nucleophilic substitution) mechanism, where the chloride is delivered from the chlorosulfite intermediate itself, resulting in retention of configuration. When a base like pyridine is added, it intercepts the HCl byproduct and can also facilitate an Sₙ2 mechanism, leading to inversion of configuration (though this is not relevant for this achiral substrate). The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are conveniently removed from the reaction mixture, driving the equilibrium towards the product.[2]

Detailed Experimental Protocol

Materials:

-

3-Phenylprop-2-yn-1-ol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Diethyl Ether

-

Pyridine (optional, but recommended)

-

Ice water, saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction flask, dropping funnel, magnetic stirrer, ice bath, nitrogen/argon line, fume hood.

Procedure:

-

Safety First: This procedure must be performed in a well-ventilated chemical fume hood. Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[6][7][8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[9][10]

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve the 3-phenylprop-2-yn-1-ol (1.0 eq) in anhydrous DCM. If using, add pyridine (1.1 eq). Causality Note: Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing potential acid-catalyzed side reactions with the alkyne or alcohol.

-

Addition of SOCl₂: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.1-1.2 eq) dropwise via a dropping funnel. Control the addition rate to maintain the temperature below 5-10 °C. Gas evolution (SO₂ and HCl) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully pour the reaction mixture over crushed ice or into ice-cold water to quench the excess thionyl chloride.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution (to remove residual acid), and finally with brine. Trustworthiness Note: The bicarbonate wash is crucial to neutralize all acidic components, which is essential for the stability of the final product.

-

Drying & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or flash chromatography to yield a pure product.

Comprehensive Workflow and Data Summary

The entire synthetic process is a streamlined workflow from commercially available starting materials to the final, versatile product.

Caption: Overall experimental workflow for the two-step synthesis.

Table 1: Summary of Reaction Parameters and Expected Outcomes

| Parameter | Step 1: Propargylation | Step 2: Chlorination |

| Primary Reagents | Phenylacetylene, Paraformaldehyde | 3-Phenylprop-2-yn-1-ol, Thionyl Chloride |

| Key Reagent/Base | n-Butyllithium | Pyridine (optional) |

| Solvent | Anhydrous THF | Anhydrous DCM |

| Temperature | -78 °C to Room Temperature | 0 °C to Room Temperature |

| Typical Reaction Time | 12-16 hours | 1-3 hours |

| Workup | Quench with aq. NH₄Cl, Ether Extraction | Quench with ice water, DCM Extraction |

| Typical Yield | 75-90% | 80-95% |

| Purification | Distillation / Chromatography | Distillation / Chromatography |

Critical Safety and Hazard Management

Proper safety protocols are paramount for this synthesis due to the use of hazardous materials.

Table 2: Reagent Hazard and Handling Summary

| Reagent | Key Hazards | Recommended PPE & Handling |

| Phenylacetylene | Flammable liquid, combustible. | Standard PPE. Handle in a fume hood. |

| n-Butyllithium | Pyrophoric (ignites spontaneously in air), corrosive, reacts violently with water. | Flame-resistant lab coat, safety goggles, specialized gloves. Handle under inert gas using syringe/cannula techniques. |

| Paraformaldehyde | Toxic if inhaled or swallowed, combustible dust. | Standard PPE, handle in a fume hood to avoid inhaling dust. |

| Thionyl Chloride (SOCl₂) | Severe Corrosive , reacts violently with water, causes severe skin burns and eye damage, toxic upon inhalation.[6][7][8] | Must use a chemical fume hood. Wear face shield, safety goggles, acid-resistant gloves, and a lab coat.[9][10] Have a sodium bicarbonate solution ready for spills. |

| Dichloromethane (DCM) | Volatile, suspected carcinogen. | Standard PPE, use in a fume hood. |

Emergency Procedures:

-

n-BuLi Spills: Smother with dry sand or powdered limestone. DO NOT use water or a CO₂ extinguisher.

-

SOCl₂ Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][8] For inhalation, move to fresh air and seek immediate medical attention.[7]

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Physical Properties: The product is expected to be an oil. It is soluble in common organic solvents like ethanol and ether but has poor solubility in water.

-

¹H NMR: Expect signals for the aromatic protons of the phenyl group, and a singlet for the methylene protons (-CH₂Cl) adjacent to the chlorine atom.

-

¹³C NMR: Expect distinct signals for the aromatic carbons, the two sp-hybridized alkyne carbons, and the methylene carbon.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₇Cl (150.60 g/mol ), with a characteristic M+2 isotope pattern for chlorine (~3:1 ratio).[1]

Conclusion

The synthesis of this compound from phenylacetylene is a robust and efficient two-step process that provides access to a highly valuable synthetic intermediate. By understanding the underlying mechanisms of the propargylation and chlorination steps, and by adhering strictly to the detailed protocols and safety guidelines outlined in this guide, researchers can reliably produce this compound for applications in pharmaceutical development, materials science, and broader organic synthesis.

References

- Vertex AI Search. (n.d.). This compound | Chemical Properties, Uses, Safety Data & Suppliers China.

- Benchchem. (n.d.). Propargyl chloride | 624-65-7.

- Fisher Scientific. (2009). SAFETY DATA SHEET - Thionyl chloride.

- IPCS. (n.d.). ICSC 1409 - THIONYL CHLORIDE.

- Loba Chemie. (n.d.). THIONYL CHLORIDE AR - Safety Data Sheet.

- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.

- ChemicalBook. (2023). Thionyl chloride - Safety Data Sheet.

- National Institutes of Health (NIH). (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.

- Royal Society of Chemistry. (n.d.). Synthesis of Propargyl Silanes from Terminal Alkynes via a Migratory Sonogashira Reaction. Chemical Communications.

- Royal Society of Chemistry. (n.d.). Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit. Organic & Biomolecular Chemistry.

- ElectronicsAndBooks. (2010). Mechanistic Insights into the OnePot Synthesis of Propargylamines from Terminal Alkynes and Amines in Chlorinated Solvents Catal.

- Wikipedia. (n.d.). Phenylacetylene.

- Organic Syntheses. (n.d.). phenylacetylene.

- PubChem. (n.d.). This compound.

- ResearchGate. (2015). Synthesis of Novel Phenylacetylene Dendrimers Containing Different Protective Groups for Their Terminal Acetylenes.

Sources

- 1. This compound | C9H7Cl | CID 287343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propargyl chloride | 624-65-7 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylacetylene - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 8. lobachemie.com [lobachemie.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to (3-Chloroprop-1-yn-1-yl)benzene: Synthesis, Properties, and Applications

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

Foreword: The Strategic Utility of Bifunctional Reagents

In the intricate landscape of modern organic synthesis, the efficiency of a synthetic route is often dictated by the strategic choice of its building blocks. Bifunctional molecules, those possessing two distinct reactive centers, are paramount in this regard. They are the linchpins of convergent synthesis, enabling the rapid assembly of molecular complexity from simpler precursors. (3-Chloroprop-1-yn-1-yl)benzene, a compound featuring both a reactive propargylic chloride and a terminal phenylacetylene moiety, stands as a quintessential example of such a versatile reagent. This guide aims to provide a deep, practical understanding of this compound, moving beyond a simple recitation of facts to explore the causality behind its reactivity and the rationale for its synthetic and analytical protocols.

Section 1: Core Physicochemical Profile

A foundational understanding of a reagent's physical properties is non-negotiable for its safe handling, purification, and deployment in reactions. This compound is typically encountered as a colorless to pale yellow liquid, a characteristic that can serve as an initial, albeit preliminary, indicator of its purity. Its key physical and chemical identifiers are consolidated below.

Table 1: Physicochemical Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇Cl[1] |

| Molecular Weight | 150.61 g/mol [1] |

| CAS Number | 3355-31-5[2] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 93-95 °C @ 10 mmHg |

| Density | ~1.11 g/cm³ |

| Solubility | Soluble in common organic solvents (e.g., ethers, ethanol); poor solubility in water. |

The molecule's architecture is the source of its synthetic power, combining an aromatic ring with the propargyl chloride functionality.

Caption: 2D representation of this compound.

Section 2: Spectroscopic Signature for Structural Verification

Unambiguous structural confirmation is the bedrock of chemical research. The following data represent the expected spectroscopic profile of this compound, critical for its identification and quality control.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| 7.45 - 7.30 | Multiplet | 5H | Ar-H | Protons of the monosubstituted benzene ring. |

| 4.34 | Singlet | 2H | -C≡C-CH₂Cl | Propargylic protons adjacent to the electron-withdrawing chlorine atom, resulting in a downfield shift. No adjacent protons lead to a singlet multiplicity. |

Table 3: Key Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| ~3060 | Aromatic C-H stretch |

| ~2235 | C≡C (alkyne) stretch |

| ~1490, 1445 | Aromatic C=C ring stretch |

| ~755, 690 | C-H out-of-plane bend (monosubstituted benzene) |

| ~730 | C-Cl stretch |

Mass Spectrometry (Electron Ionization, EI): The mass spectrum provides definitive proof of molecular weight and offers insights into fragmentation patterns.

-

Molecular Ion (M⁺): A characteristic isotopic cluster is expected at m/z 150 and 152 in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[3]

-

Key Fragment: A prominent peak at m/z 115, corresponding to the loss of the chlorine radical ([M-Cl]⁺), is anticipated. This represents the stable phenylpropargyl cation.

Section 3: A Duality of Reactivity

The synthetic utility of this compound stems from its two orthogonal reactive sites. This duality allows for a stepwise functionalization, making it a powerful tool for building molecular complexity.

Caption: Dual reactivity pathways of this compound.

The Propargylic Chloride: A Potent Electrophile

The C-Cl bond is activated by its propargylic position, making it an excellent electrophilic site for Sₙ2 reactions.[4] This allows for the straightforward introduction of a wide variety of nucleophiles.

-

C-O Bond Formation: Reaction with alkoxides or phenoxides yields propargyl ethers.

-

C-N Bond Formation: Amines, azides, and other nitrogen nucleophiles readily displace the chloride. The resulting propargylamines are prevalent motifs in medicinal chemistry.

-

C-S Bond Formation: Thiolates react to form propargyl thioethers.

-

C-C Bond Formation: Soft carbon nucleophiles, such as organocuprates, can be employed for carbon chain extension.[5]

The Phenylacetylene Moiety: A Versatile Handle

The terminal alkyne is a cornerstone of modern synthetic chemistry, offering access to a plethora of transformations.

-

Sonogashira Cross-Coupling: Palladium- and copper-catalyzed coupling with aryl or vinyl halides is one of the most robust methods for forming C(sp)-C(sp²) bonds, leading to diarylacetylenes or enynes.

-

Azide-Alkyne "Click" Chemistry: The copper-catalyzed Huisgen 1,3-dipolar cycloaddition with azides provides a near-quantitative route to 1,2,3-triazole rings, a reaction of immense importance in drug discovery and bioconjugation.

-

Hydration Reactions: Acid-catalyzed hydration of the triple bond yields phenylacetone derivatives.

Section 4: Synthesis Protocol and Workflow

A reliable and scalable synthesis is crucial for any key building block. This compound is commonly prepared from its corresponding alcohol, 3-phenyl-2-propyn-1-ol, via chlorination. The alcohol itself is readily accessible from the reaction of phenylacetylene with formaldehyde. The direct conversion from the alcohol is often preferred for its efficiency.

References

An In-depth Technical Guide to the Characterization of Potassium 4-(1H-indol-3-yl)butanoate

A Note on Chemical Identification: This guide focuses on the comprehensive characterization of Potassium 4-(1H-indol-3-yl)butanoate, a compound of significant interest in biological research and development. It is crucial to note a discrepancy in the provided CAS number. While the topic specified CAS number 3355-31-5, the in-depth technical requirements align with the well-characterized, biologically active plant hormone, Potassium 4-(1H-indol-3-yl)butanoate , whose correct CAS number is 60096-23-3 . The CAS number 3355-31-5 corresponds to 3-Chloro-1-phenyl-1-propyne, a chemical intermediate with a distinct property profile. This guide will proceed with the characterization of the potassium salt of Indole-3-butyric acid (IBA-K), assuming it to be the intended subject of this technical inquiry.

Introduction

Potassium 4-(1H-indol-3-yl)butanoate (IBA-K), the potassium salt of Indole-3-butyric acid (IBA), is a pivotal member of the auxin family of plant hormones.[1][2] Unlike its parent acid, IBA-K boasts enhanced solubility in water, a characteristic that significantly broadens its applicability in both research and commercial settings.[3][4][5] While renowned for its potent ability to induce root formation (rhizogenesis) in plant cuttings and tissue culture, its influence extends to various other physiological processes, including stress mitigation and overall growth promotion.[3][6][7][8] For researchers in drug development and cellular biology, the study of auxins and their derivatives offers a fascinating platform to explore fundamental mechanisms of cell division, differentiation, and signaling pathways that may have translational relevance.

This guide provides a comprehensive framework for the characterization of IBA-K, detailing its physicochemical properties, outlining robust analytical methodologies for its quantification, and presenting detailed protocols for assessing its biological activity. The methodologies described are designed to ensure scientific rigor and reproducibility, providing a solid foundation for further investigation.

Physicochemical and Structural Characterization

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in experimental settings. This section details the key characteristics of IBA-K and the standard methods for their verification.

Core Properties

IBA-K is typically supplied as a white to light yellow or pinkish crystalline powder.[3][7] Its primary advantage over Indole-3-butyric acid is its high solubility in water, which simplifies the preparation of stock solutions and experimental media.[3][5][6] The molecular structure is stable under standard laboratory conditions, though it is recommended to store the compound in a cool, dark, and dry place to prevent gradual decomposition, particularly under strong light.[3][6][7]

| Property | Value | Source(s) |

| CAS Number | 60096-23-3 | [1][9] |

| Molecular Formula | C₁₂H₁₂KNO₂ | [1][7][9] |

| Molecular Weight | 241.33 g/mol | [1][7][9] |

| Appearance | White to pale orange/yellow crystalline solid | [3][7][10] |

| Solubility | Readily soluble in water (approx. 50 g/L) | [3][5] |

| Storage Temperature | 2-8°C, protected from light | [10][11] |

| Stability | Stable in neutral and alkaline media; hygroscopic | [7][10] |

Structural Elucidation Workflow

The following diagram outlines a typical workflow for confirming the identity and purity of a supplied batch of IBA-K.

Sources

- 1. scbt.com [scbt.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. chembk.com [chembk.com]

- 4. INDOLE-3-BUTYRIC ACID POTASSIUM SALT | 60096-23-3 [chemicalbook.com]

- 5. 30631022-4 | Indole-3-Butyric Acid Potassium Salt (IBA-K) Clinisciences [clinisciences.com]

- 6. INDOLE-3-BUTYRIC ACID POTASSIUM SALT (IBA-K) Characteristics and Application [agriplantgrowth.com]

- 7. Rooting Hormone CAS No. 60096-23-3 Indole Butyric Acid Potassium Salt 98% Technical - Indole Butyric Acid Potassium, Iba-K | Made-in-China.com [m.made-in-china.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Indole-3-butyric acid potassium salt | Abcam [abcam.com]

- 10. 60096-23-3 CAS MSDS (INDOLE-3-BUTYRIC ACID POTASSIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Indole-3-butyric acid, potassium salt | 60096-23-3 | FI30456 [biosynth.com]

A Technical Guide to (3-Chloroprop-1-yn-1-yl)benzene: Structure, Synthesis, and Reactivity

Abstract

(3-Chloroprop-1-yn-1-yl)benzene, also known as 3-chloro-1-phenyl-1-propyne, is a versatile bifunctional organic compound featuring a phenyl-substituted alkyne and a propargylic chloride. This unique structural arrangement imparts a high degree of reactivity, making it a valuable intermediate and building block in diverse areas of organic synthesis, including the preparation of pharmaceuticals and heterocyclic compounds.[1][2] This guide provides an in-depth analysis of its nomenclature, molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it details a robust laboratory-scale synthesis protocol, explores the compound's characteristic reactivity, and outlines essential safety and handling procedures.

Nomenclature and Structure Elucidation

IUPAC Nomenclature

The systematic name for this compound is determined by identifying the principal functional groups and the parent structure. According to IUPAC rules, when a benzene ring is attached to a hydrocarbon chain containing a principal group (like an alkyne) and other substituents, the benzene ring is treated as a substituent (phenyl).[3]

-

Parent Chain: The longest carbon chain containing the triple bond is a propyne.

-

Numbering: The chain is numbered starting from the end that gives the triple bond the lowest locant. The triple bond starts at carbon 1.

-

Substituents:

-

A phenyl group (C₆H₅) is attached to carbon 1.

-

A chloro group (Cl) is attached to carbon 3.

-

Combining these elements, the name is 3-chloro-1-phenyl-1-propyne . An alternative, acceptable name treats the phenylpropyne moiety as a substituent on a benzene ring, leading to the name This compound .[4] PubChem lists the IUPAC name as 3-chloroprop-1-ynylbenzene.[4]

Molecular Structure

The molecule's reactivity is a direct consequence of its structure. Key features include:

-

Alkyne Group (C1 & C2): The two carbon atoms of the triple bond are sp-hybridized, resulting in a linear geometry (180° bond angle) for the C-C≡C-C backbone. This region is electron-rich and susceptible to electrophilic addition and participation in coupling reactions.

-

Propargylic Carbon (C3): This sp³-hybridized carbon is bonded to the chlorine atom. Its position adjacent to the alkyne makes the C-Cl bond highly reactive. The chlorine atom is an excellent leaving group, facilitating nucleophilic substitution reactions.[1][2] The stability of the resulting propargylic carbocation intermediate further enhances this reactivity.[1][5]

-

Phenyl Group: The aromatic ring is conjugated with the alkyne, influencing the electronic properties of the triple bond.

Below is a diagram illustrating the chemical structure of this compound.

Physicochemical and Spectroscopic Data

Accurate identification of this compound requires confirmation of its physical properties and spectroscopic data.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 3355-31-5 | [4] |

| Molecular Formula | C₉H₇Cl | [4] |

| Molecular Weight | 150.60 g/mol | [4] |

| Appearance | Liquid or solid | [6] |

| Density | 1.095 g/mL at 25 °C | |

| Boiling Point | 221 °C at 760 mmHg | [6] |

| Flash Point | 104.4 °C | |

| Refractive Index (n20/D) | 1.585 |

Predicted Spectroscopic Signatures

-

¹H NMR (Proton NMR):

-

Phenyl Protons: Multiplets in the range of δ 7.2-7.6 ppm.

-

Methylene Protons (CH₂): A singlet or a sharp triplet (if coupled to a trace impurity) around δ 4.3 ppm. The deshielding is due to the adjacent chlorine atom and the alkyne group.

-

-

¹³C NMR (Carbon NMR):

-

Phenyl Carbons: Multiple signals between δ 120-135 ppm.

-

Alkyne Carbons (C≡C): Two distinct signals expected in the δ 80-90 ppm range.

-

Methylene Carbon (CH₂Cl): A signal expected around δ 30-40 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C-H stretch (Aromatic): ~3050-3100 cm⁻¹

-

C≡C stretch (Alkyne): A weak to medium band around 2230-2260 cm⁻¹.

-

C=C stretch (Aromatic): ~1600 and 1450 cm⁻¹

-

C-Cl stretch: ~700-800 cm⁻¹

-

Synthesis Protocol

This compound can be synthesized via a two-step process starting from the commercially available phenylacetylene. The procedure involves an initial hydroxymethylation to form 1-phenyl-2-propyn-1-ol, followed by chlorination.

Synthesis Workflow

Detailed Experimental Methodology

Objective: To synthesize 3-chloro-1-phenyl-1-propyne from phenylacetylene.

Step 1: Synthesis of 1-Phenyl-2-propyn-1-ol

-

Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenylacetylene (10.2 g, 0.1 mol), paraformaldehyde (3.3 g, 0.11 mol), and diisopropylamine (10 mL) in 100 mL of dioxane.

-

Causality: Dioxane is a suitable solvent. Diisopropylamine acts as a base to facilitate the reaction. Paraformaldehyde serves as the source of formaldehyde for the hydroxymethylation.

-

-

Catalyst Addition: Add copper(I) chloride (0.5 g, 5 mmol) to the mixture.

-

Causality: The copper catalyst is essential for activating the terminal alkyne for addition to the carbonyl group.

-

-

Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of 10% hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude propargyl alcohol.

Step 2: Synthesis of 3-Chloro-1-phenyl-1-propyne

-

Reactor Setup: Dissolve the crude 1-phenyl-2-propyn-1-ol (0.1 mol) in 100 mL of anhydrous diethyl ether in a flask cooled in an ice bath. Add pyridine (8.7 g, 0.11 mol).

-

Causality: The reaction is performed under anhydrous conditions to prevent hydrolysis of the thionyl chloride. Pyridine is a base that neutralizes the HCl byproduct of the reaction, preventing side reactions.

-

-

Reagent Addition: Add thionyl chloride (13.1 g, 0.11 mol) dropwise via a dropping funnel, maintaining the temperature below 10 °C.

-

Causality: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Purification (Self-Validation): Quench the reaction by carefully adding crushed ice. Separate the organic layer, wash it sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous calcium chloride. Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound. The product's identity and purity should be confirmed by NMR and IR spectroscopy, comparing the results to the expected values in Section 2.2.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable synthetic intermediate.

-

Nucleophilic Substitution: The propargylic chloride is highly susceptible to Sₙ2 reactions.[1][2] It readily reacts with a wide range of nucleophiles (e.g., azides, amines, thiols, cyanides) to introduce new functional groups at the C3 position. This is a common strategy for building molecular complexity.[5]

-

Alkyne Chemistry: The terminal alkyne can participate in numerous transformations:

-

Coupling Reactions: It is an excellent substrate for Sonogashira and other palladium-catalyzed cross-coupling reactions to form C-C bonds.[7]

-

Click Chemistry: It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a staple of modern medicinal chemistry.[1]

-

Reduction/Addition: The triple bond can be selectively reduced or undergo addition reactions.

-

Safety, Handling, and Storage

This compound is a reactive organochloride compound and must be handled with appropriate care.

-

Hazard Classification: It is classified as an acute toxicant (oral), skin irritant, and eye irritant. Organochlorine compounds as a class are known for their potential toxicity and persistence.[8]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[9]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of skin contact, wash immediately with soap and water.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a synthetically useful molecule whose value is derived from the distinct and complementary reactivity of its propargylic chloride and phenylalkyne moieties. A firm understanding of its structure, properties, and synthesis is crucial for researchers aiming to leverage its capabilities in the construction of complex molecular architectures for pharmaceutical and materials science applications. Adherence to strict safety protocols is mandatory when handling this reactive intermediate.

References

-

Gesher. (n.d.). Propargyl Chloride: A Key Intermediate for Organic Synthesis. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (3-CHLOROPROP-1-EN-1-YL)BENZENE | CAS 21087-29-6. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Publishing. Retrieved from [Link]

-

Labinsights. (2024, September 26). Preparation of Propargyl Chloride and its Application in Electroplating. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022, December 2). Correct IUPAC name of 3 - chloro-1-phenylprop-1 -ene. Retrieved from [Link]

-

American Chemical Society. (n.d.). Allene formation in reactions of propargyl chlorides with dialkylcuprates and alkylallenylcuprates. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol. Retrieved from [Link]

- Google Patents. (n.d.). EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.

-

PubChem. (n.d.). 3-Chloro-1-phenylpropanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (n.d.). Safe Handling of Organochlorine Pesticides on Farms. Retrieved from [Link]

-

Linshang Chemical. (n.d.). This compound | Chemical Properties, Uses, Safety Data & Suppliers China. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanone, 3-chloro-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanone, 3-chloro-1-phenyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanone, 3-chloro-1-phenyl- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed Central. (n.d.). Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 7 Organochlorines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes. Retrieved from [Link]

Sources

- 1. Propargyl chloride | 624-65-7 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. This compound | C9H7Cl | CID 287343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]

- 6. Page loading... [guidechem.com]

- 7. 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes [organic-chemistry.org]

- 8. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dcceew.gov.au [dcceew.gov.au]

stability and storage conditions for (3-Chloroprop-1-yn-1-yl)benzene

An In-Depth Technical Guide to the Stability and Storage of (3-Chloroprop-1-yn-1-yl)benzene

This guide provides a comprehensive overview of the critical factors influencing the stability of this compound and outlines field-proven protocols for its safe storage and handling. The recommendations herein are designed for researchers, scientists, and drug development professionals who utilize this versatile but highly reactive intermediate in their synthetic workflows.

Introduction: A Molecule of Dichotomous Reactivity

This compound, with the empirical formula C₉H₇Cl, is a bifunctional organic compound that serves as a valuable building block in chemical synthesis.[1][2] Its utility stems from the presence of two distinct reactive moieties: a terminal alkyne and a propargylic chloride. This duality, however, is also the source of its inherent instability.

-

The Propargylic Chloride: This functional group is a potent alkylating agent, highly susceptible to nucleophilic substitution (Sₙ2) reactions.[3][4]

-

The Terminal Alkyne: The sp-hybridized C-H bond is weakly acidic (pKa ≈ 25) and can be deprotonated by bases to form a nucleophilic acetylide.[5] Furthermore, the alkyne can coordinate with transition metals, catalyzing a range of transformations.[6][7]

Understanding this dichotomous reactivity is paramount to preventing degradation, ensuring experimental reproducibility, and maintaining a safe laboratory environment. This guide will deconstruct the factors that compromise the compound's integrity and provide a logical framework for its management.

The Chemical Stability Profile of this compound

The stability of this compound is not absolute and is critically dependent on environmental conditions. Its degradation can be initiated by several factors, often leading to polymerization, hydrolysis, or other unwanted side reactions.

Thermal Liability

Sensitivity to Atmospheric Conditions

Moisture (Hydrolysis): The propargylic chloride moiety is susceptible to hydrolysis, where water acts as a nucleophile to displace the chloride ion, forming the corresponding propargyl alcohol. This reaction is often slow with pure water but can be accelerated by the presence of acids or bases. Storing the compound under dry conditions is therefore essential.[3][4] Some related compounds are known to decompose or react violently with water.[9]

Oxygen: While not as reactive as other functional groups, the presence of oxygen, particularly in combination with light or trace metals, can potentially lead to oxidative degradation or the formation of peroxides, a common concern for compounds with allylic or propargylic hydrogens. More significantly, in the presence of certain metals like copper, oxygen can facilitate oxidative coupling reactions (e.g., Glaser coupling) of the terminal alkyne.[10]

Chemical Incompatibility

The high reactivity of this compound necessitates strict segregation from a wide range of chemical classes. Contact with incompatible substances is a primary cause of rapid degradation and can pose significant safety hazards.

-

Bases: Strong bases will readily deprotonate the terminal alkyne, forming a phenylacetylide anion.[5][6] This anion is a potent nucleophile and can attack another molecule of this compound, leading to oligomerization or polymerization.

-

Acids: Strong acids can catalyze hydrolysis of the chloride and potentially promote other side reactions at the triple bond.

-

Oxidizing Agents: These will react exothermically with the compound, leading to decomposition and the potential for a runaway reaction. Incompatible oxidizing agents include peroxides, nitrates, and perchlorates.[11]

-

Nucleophiles: The electrophilic carbon bearing the chlorine atom is a prime target for nucleophiles (e.g., amines, thiols, cyanides), leading to substitution reactions. This is the basis of its synthetic utility but a cause of degradation if unintentionally exposed to such reagents.

-

Metals: Certain metals, particularly copper, silver, and mercury, can form explosive acetylides with terminal alkynes. Transition metals can also catalyze various reactions.[7][10] Therefore, contact with these metals and their salts must be avoided. It is also advised not to use aluminum or galvanized containers for storage of similar propargyl chlorides.[12]

Recommended Storage and Handling Protocols

Based on the stability profile, a multi-faceted approach to storage is required to preserve the purity and integrity of this compound.

Core Storage Conditions

The primary storage environment should be a cool, dry, dark, and well-ventilated area, specifically designated for flammable and reactive materials.[4][8]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[13] | Minimizes thermal degradation, reduces volatility, and slows the rate of potential side reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis from atmospheric moisture and oxidation from atmospheric oxygen. |

| Light | Amber/Opaque Container | Protects against photochemically-induced degradation or polymerization. |

| Container | Tightly-sealed, Corrosion-Resistant | Prevents ingress of air/moisture. Glass is preferred. Avoid reactive metals.[12] |

| Location | Well-ventilated, away from ignition sources | The compound is flammable and vapors can accumulate. |

Chemical Segregation

Proper segregation is a critical, non-negotiable safety and stability requirement.

| Incompatible Material Class | Examples | Reason for Segregation |

| Strong Bases | Hydroxides, alkoxides, organolithiums | Prevents deprotonation and subsequent polymerization.[5][6] |

| Strong Acids | Sulfuric acid, nitric acid, HCl | Avoids catalyzed hydrolysis and other side reactions. |

| Oxidizing Agents | Peroxides, nitrates, permanganates | Prevents violent exothermic reactions.[11] |

| Metals & Metal Salts | Copper, silver, mercury, brass | Avoids formation of potentially explosive metal acetylides.[7][10] |

Workflow for Handling and Aliquoting

To maintain the integrity of the bulk material, proper handling during use is essential. Never introduce spatulas or syringes directly into the main stock bottle.

Caption: Workflow for Aliquoting this compound

Experimental Protocol: Accelerated Stability Study

This protocol provides a framework for assessing the stability of this compound under stressed conditions. The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection, which can quantify the parent compound over time.

Objective: To determine the degradation rate of this compound under elevated temperature and ambient conditions.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable, inert solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Dispense 1 mL aliquots of this stock solution into multiple amber HPLC vials.

-

Prepare three sets of samples:

-

Set A (Control): Store at 2-8°C in the dark.

-

Set B (Thermal Stress): Store in an oven at a constant elevated temperature (e.g., 40°C).

-

Set C (Ambient): Store on a lab bench exposed to light and room temperature (~25°C).

-

-

-

Time Points:

-

Define analysis time points (e.g., T=0, 24h, 48h, 72h, 1 week).

-

-

HPLC Analysis:

-

At each time point, take one vial from each set.

-

Analyze the sample by a validated reverse-phase HPLC method.

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile/Water.

-

Column: C18 stationary phase.

-

Detection: UV detector set to an appropriate wavelength for the phenylalkyne chromophore (e.g., ~240-250 nm).

-

Quantification: Use the peak area of the parent compound for quantification against the T=0 sample.

-

-

-

Data Analysis:

-

Calculate the percentage of the remaining this compound at each time point for each condition relative to the T=0 control.

-

Plot the percentage of the parent compound remaining versus time for each condition.

-

The results will provide a quantitative measure of the compound's stability under different environmental stresses.

-

Conclusion

This compound is an indispensable synthetic intermediate whose utility is matched by its reactivity and potential for degradation. Its dual functionality as a propargyl chloride and a terminal alkyne dictates a stringent set of storage and handling requirements. Adherence to the protocols outlined in this guide—specifically, storage at refrigerated temperatures (2-8°C) under an inert atmosphere, protection from light, and strict segregation from incompatible chemicals—is essential for preserving its chemical integrity, ensuring the validity of experimental outcomes, and maintaining laboratory safety.

References

- 1. This compound | C9H7Cl | CID 287343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3355-31-5|this compound|BLD Pharm [bldpharm.com]

- 3. Propargyl Chloride 85% in DMF: A Key Alkylating Agent for Chemical Synthesis [jindunchemical.com]

- 4. How Propargyl Chloride 85% in DMF Enhances Chemical Synthesis Efficiency [jindunchemical.com]

- 5. Alkyne - Wikipedia [en.wikipedia.org]

- 6. Alkyne Reactivity [www2.chemistry.msu.edu]

- 7. Transition metal alkyne complex - Wikipedia [en.wikipedia.org]

- 8. cpchem.com [cpchem.com]

- 9. chembk.com [chembk.com]

- 10. All Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. This compound | 3355-31-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of (3-Chloroprop-1-yn-1-yl)benzene in Organic Solvents

Abstract

(3-Chloroprop-1-yn-1-yl)benzene, a versatile bifunctional reagent featuring a phenylalkyne and an alkyl chloride, is a valuable intermediate in organic synthesis. Its utility in complex molecular construction, particularly in pharmaceutical and materials science discovery, is critically dependent on its solubility characteristics. Understanding how this compound behaves in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulation protocols. This technical guide provides a comprehensive overview of the solubility of this compound, grounding experimental observations in fundamental physicochemical principles. We present a detailed analysis of solute-solvent interactions, a qualitative solubility summary across a spectrum of common laboratory solvents, and a rigorous, step-by-step protocol for the quantitative determination of its solubility. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists, enabling them to make informed decisions and accelerate their research and development endeavors.

Introduction: The Synthetic Importance of this compound

This compound is an organic compound characterized by a unique combination of functional groups: a terminal phenyl-substituted alkyne and a primary alkyl chloride. This distinct architecture allows for orthogonal chemical transformations; the alkyne can participate in reactions such as click chemistry, Sonogashira couplings, and hydration to form ketones, while the chlorine atom is susceptible to nucleophilic substitution. This dual reactivity makes it a powerful building block for synthesizing complex molecules with diverse functionalities.

The successful application of this compound in any synthetic route hinges on its dissolution in an appropriate solvent. The choice of solvent not only dictates the reaction rate and equilibrium position but also influences product purity and yield. A poorly chosen solvent can lead to low reactivity, unwanted side reactions, or precipitation of reagents. Conversely, a well-chosen solvent ensures that all reactants are in the same phase, facilitating the desired chemical transformation. Therefore, a thorough understanding of its solubility profile is not merely academic but a practical necessity for any scientist working with this compound.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between solute and solvent molecules.[1] To predict the solubility of this compound, we must first analyze its molecular structure and the forces it can exert.

-

Molecular Structure: this compound (C₉H₇Cl) possesses a nonpolar phenyl group and a relatively nonpolar alkyne bridge.[2] The molecule's polarity is primarily derived from the electronegative chlorine atom attached to the propyl chain, which creates a dipole moment. Overall, the molecule can be described as moderately polar.

-

Intermolecular Forces:

-

Van der Waals Forces (London Dispersion Forces): The large, electron-rich phenyl group allows for significant van der Waals interactions with nonpolar solvents.

-

Dipole-Dipole Interactions: The C-Cl bond introduces a permanent dipole, enabling interactions with other polar molecules.

-

π-π Stacking: The aromatic ring can interact with other aromatic systems through π-π stacking.

-

Hydrogen Bonding: this compound cannot act as a hydrogen bond donor. It can, however, act as a very weak hydrogen bond acceptor through the π-system of the alkyne and the lone pairs on the chlorine atom.

-

The following diagram illustrates the key molecular features influencing its solubility.

Caption: Key molecular features and intermolecular forces of this compound.

Based on this analysis, we can predict its solubility behavior:

-

High Solubility is expected in moderately polar aprotic solvents that can engage in dipole-dipole interactions and effectively solvate the phenyl group. Examples include tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. It is also expected to have good solubility in aromatic solvents like toluene due to favorable π-π stacking and van der Waals forces.

-

Good to Moderate Solubility is anticipated in polar protic solvents like ethanol and isopropanol. While these solvents can engage in dipole-dipole interactions, their strong hydrogen-bonding networks are not perfectly matched with the solute.

-

Poor Solubility is predicted in highly nonpolar solvents like hexanes, where the primary interaction would be weak van der Waals forces, which are insufficient to overcome the solute's own intermolecular forces.

-

Very Poor Solubility is expected in highly polar, protic solvents like water. The energy required to break the strong hydrogen-bonding network of water is not compensated by the weak interactions with the this compound molecule.

Qualitative Solubility Summary

While precise quantitative data is application-specific and best determined experimentally, a qualitative understanding is invaluable for initial experimental design. The following table summarizes the expected solubility of this compound in a range of common laboratory solvents at ambient temperature.

| Solvent Class | Solvent Example | Predicted Solubility | Primary Solute-Solvent Interactions |

| Nonpolar Aromatic | Toluene | High | Van der Waals forces, π-π stacking |

| Polar Aprotic | Tetrahydrofuran (THF) | High | Dipole-dipole interactions, Van der Waals forces |

| Dichloromethane (DCM) | High | Dipole-dipole interactions, Van der Waals forces | |

| Acetone | High | Dipole-dipole interactions | |

| Diethyl Ether | High | Dipole-dipole interactions, Van der Waals forces | |

| Polar Protic | Ethanol | Good | Dipole-dipole interactions, weak H-bond accepting |

| Isopropanol | Moderate | Dipole-dipole interactions, weak H-bond accepting | |

| Nonpolar Aliphatic | Hexane | Poor | Van der Waals forces |

| Highly Polar Protic | Water | Very Poor | Unfavorable disruption of water's H-bond network |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a compound in a given solvent at a specific temperature.[3]

Objective: To determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (purity >98%)

-

Selected solvent (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology:

-

Preparation of Calibration Curve: a. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. b. Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve of response (e.g., peak area) versus concentration. This curve is essential for quantifying the concentration of the saturated solution.

-

Sample Preparation: a. Add an excess amount of this compound to a scintillation vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated. b. Accurately pipette a known volume (e.g., 5.0 mL) of the selected solvent into the vial.

-

Equilibration: a. Tightly seal the vial to prevent solvent evaporation. b. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.

-

Sampling and Filtration: a. After equilibration, remove the vial from the shaker and allow it to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume (e.g., 1.0 mL) of the clear supernatant into a syringe, being careful not to disturb the solid at the bottom. c. Immediately attach a 0.22 µm syringe filter to the syringe and dispense the solution into a clean, tared vial. The filtration step is critical to remove any microscopic undissolved particles.

-

Quantification: a. The filtered saturated solution can be quantified in two ways: i. Gravimetric Method: Weigh the filtered solution in the tared vial. Then, carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature until a constant weight of the dried solute is obtained. The solubility is calculated as the mass of the solute divided by the mass or volume of the solvent. ii. Chromatographic/Spectroscopic Method (Preferred): Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the previously established calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculation: a. Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in synthetic chemistry and material science. Its moderately polar nature, arising from a balance between a large nonpolar phenyl group and a polar chloroalkyl moiety, results in high solubility in a range of common organic solvents such as THF, DCM, and toluene, and poor solubility in water. While qualitative predictions based on molecular structure provide a valuable starting point, precise, quantitative data is essential for process optimization and reproducibility. The detailed experimental protocol provided herein offers a robust framework for researchers to determine the solubility of this versatile compound in any solvent system relevant to their work, thereby enabling more efficient and successful scientific outcomes.

References

- This compound | Chemical Properties, Uses, Safety Data & Suppliers China. Google Search Result.

-

PubChem Compound Summary for CID 287343, this compound . National Center for Biotechnology Information. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . YouTube. [Link]

-

How to determine the solubility of a substance in an organic solvent? . ResearchGate. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . University Course Material. [Link]

- This compound - PubChem. PubChem.

-

Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility . OSTI.GOV. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . Course Hero. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . University Lab Manual Supplement. [Link]

Sources

The Strategic Utility of (3-Chloroprop-1-yn-1-yl)benzene in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unlocking New Therapeutic Avenues with a Versatile Chemical Scaffold

In the dynamic landscape of drug discovery and development, the identification and strategic implementation of versatile chemical building blocks are paramount to the successful synthesis of novel therapeutic agents. (3-Chloroprop-1-yn-1-yl)benzene, also known as 3-phenylpropargyl chloride, has emerged as a cornerstone intermediate, offering a unique combination of reactive functional groups that empower medicinal chemists to construct complex molecular architectures with precision and efficiency. This technical guide provides an in-depth exploration of the potential applications of this valuable compound, moving beyond theoretical possibilities to showcase its practical utility in the synthesis of biologically active molecules. We will delve into the key chemical transformations it readily undergoes, supported by detailed experimental protocols and an analysis of the pharmacological significance of the resulting compounds.

Core Chemical Attributes and Reactivity Profile

This compound (C₉H₇Cl) is a bifunctional molecule featuring a terminal alkyne and a propargylic chloride.[1] This unique structural arrangement provides two distinct points for chemical modification, making it a highly versatile reagent in organic synthesis.

| Property | Value |

| Molecular Formula | C₉H₇Cl |

| Molecular Weight | 150.60 g/mol |

| CAS Number | 3355-31-5 |

| Appearance | Colorless to slightly yellow liquid |

| Key Functional Groups | Phenyl, Alkyne, Propargylic Chloride |

The reactivity of this compound is dominated by its two primary functional groups:

-

The Terminal Alkyne: This group is a gateway to a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Most notably, it is an ideal substrate for Sonogashira cross-coupling reactions and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These reactions are celebrated for their high yields, mild conditions, and exceptional functional group tolerance, making them indispensable tools in the synthesis of complex drug candidates.

-

The Propargylic Chloride: The chlorine atom is a good leaving group, rendering the adjacent methylene carbon susceptible to nucleophilic substitution . This allows for the facile introduction of a wide range of functionalities, including amines, azides, and other heteroatomic nucleophiles, further expanding the synthetic possibilities.

The strategic combination of these reactive sites allows for a modular and divergent approach to library synthesis, a crucial aspect of modern drug discovery programs.

Caption: Key reactive sites of this compound.

Application in the Synthesis of Propargylamines: A Privileged Pharmacophore

Propargylamines are a class of organic compounds that feature prominently in a wide array of biologically active molecules. Their structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and clinical candidates. The synthesis of propargylamines can be efficiently achieved through the A³ (aldehyde-alkyne-amine) multicomponent reaction , a powerful one-pot process that combines an aldehyde, an amine, and a terminal alkyne.

The A³ coupling reaction is a highly atom-economical process that allows for the rapid generation of molecular diversity.[2] this compound, with its terminal alkyne, is an excellent substrate for this transformation. The resulting propargylamines can then be further functionalized, for example, by nucleophilic substitution at the propargylic position, although the primary application often leverages the newly formed propargylamine core.

Synthesis of Propargylamines with Anticancer Potential

Recent research has highlighted the potential of propargylamines as anticancer agents.[3] A library of 1-substituted propargylic tertiary amines was synthesized using the A³ coupling reaction, and these compounds were evaluated for their cytotoxic activity against triple-negative breast cancer and pancreatic cancer cell lines.[3]

Caption: General workflow for the A³ coupling reaction.

Experimental Protocol: General Procedure for the A³ Coupling Reaction

-

Materials:

-

This compound (1.0 eq)

-

Aldehyde (1.0 eq)

-

Secondary amine (1.1 eq)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N) (2.0 eq)

-

Anhydrous toluene

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound, the aldehyde, the secondary amine, and anhydrous toluene.

-

Add copper(I) iodide and triethylamine to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired propargylamine.

-

Sonogashira Coupling: Forging Connections to Aromatic and Heterocyclic Scaffolds

The Sonogashira cross-coupling reaction is a robust and highly reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction, catalyzed by a combination of palladium and copper complexes, is a cornerstone of modern organic synthesis and is widely employed in the pharmaceutical industry. This compound is an ideal alkyne partner in this transformation, enabling the direct linkage of the phenylpropargyl moiety to a diverse range of aromatic and heteroaromatic systems. This is particularly significant in medicinal chemistry, as many kinase inhibitors and other targeted therapies feature such linkages.

Application in the Synthesis of Kinase Inhibitors

Many potent kinase inhibitors incorporate an alkyne linker to connect different recognition elements that bind to the ATP-binding site of the kinase. The Sonogashira coupling provides a direct and efficient means to construct these crucial linkages. While a specific, named kinase inhibitor synthesized directly from this compound is not readily found in the public literature, the synthetic strategy is highly relevant and widely applicable. For instance, the coupling of this compound with a halogenated pyrimidine or purine core, common scaffolds in kinase inhibitors, would yield a key intermediate for further elaboration.

Sources

- 1. This compound | C9H7Cl | CID 287343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3355-31-5|this compound|BLD Pharm [bldpharm.com]

- 3. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

electrophilic aromatic substitution of (3-Chloroprop-1-yn-1-yl)benzene

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of (3-Chloroprop-1-yn-1-yl)benzene

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of this compound. The core focus is on understanding the profound influence of the (3-chloroprop-1-yn-1-yl) substituent on the reactivity and regioselectivity of the benzene ring. Through a detailed examination of inductive and resonance effects, this document establishes the substituent as a potent deactivating and meta-directing group. We present the mechanistic pathways for key EAS reactions, including nitration, halogenation, and sulfonation, supported by detailed, field-proven experimental protocols. Furthermore, this guide addresses the inherent limitations of applying Friedel-Crafts reactions to this strongly deactivated substrate, providing a mechanistic explanation for their failure. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of the chemical behavior of this versatile synthetic intermediate.

Introduction to this compound

This compound, also known as 3-chloro-1-phenyl-1-propyne, is a bifunctional organic compound featuring a terminal phenyl group, an internal alkyne, and a propargylic chloride.[1][2] This unique combination of a stable aromatic ring with two distinct reactive sites—the triple bond and the carbon-chlorine bond—makes it a valuable intermediate in organic synthesis. While the propargyl chloride moiety is susceptible to nucleophilic attack and the alkyne can undergo various addition reactions, the focus of this guide is the reactivity of the aromatic ring towards electrophiles.

Structure and Physicochemical Properties

The structural and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇Cl | [1][2] |

| Molecular Weight | 150.61 g/mol | [1][2] |

| CAS Number | 3355-31-5 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Good solubility in common organic solvents (e.g., ethanol, ether); poor in water. |

The Electronic Character of the (3-Chloroprop-1-yn-1-yl) Substituent

The outcome of any electrophilic aromatic substitution reaction is dictated by the electronic nature of the substituent already present on the benzene ring.[3][4] The substituent can either increase (activate) or decrease (deactivate) the rate of reaction compared to benzene and directs the incoming electrophile to the ortho, meta, or para positions.

Inductive and Resonance Effects: A Detailed Analysis

The (3-chloroprop-1-yn-1-yl) group is a classic example of an electron-withdrawing group (EWG) that deactivates the benzene ring and directs incoming electrophiles to the meta position. This behavior is a composite of two primary electronic effects:

-

Inductive Effect (-I): The carbon atoms of the alkyne moiety are sp-hybridized, which gives them a higher s-character (50%) compared to the sp²-hybridized carbons of the benzene ring (~33%). This increased s-character makes the sp carbons more electronegative, causing them to pull electron density away from the aromatic ring through the sigma bond framework.[5] This inductive withdrawal reduces the overall electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles.[6][7]

-

Resonance Effect (-R): The π-system of the alkyne can conjugate with the π-system of the benzene ring. As an electron-withdrawing group, the alkyne pulls electron density out of the ring via resonance. This effect is most pronounced at the ortho and para positions, as shown by the resonance structures below, which place a positive charge at these sites. This positive charge accumulation severely destabilizes the arenium ion intermediate required for ortho and para attack. Consequently, the electrophile preferentially attacks the meta position, which is less deactivated.[8]

Visualization of Arenium Ion Intermediates

The directing effect is best understood by examining the stability of the resonance-stabilized carbocation intermediate (the arenium ion or sigma complex) formed during the rate-determining step.[9] For a deactivating group like -(C≡C-CH₂Cl), attack at the ortho and para positions results in a highly unstable resonance contributor where the positive charge is adjacent to the already electron-deficient carbon attached to the substituent. Meta attack avoids this unfavorable arrangement, making it the kinetically favored pathway.

Caption: Stability of arenium ion intermediates in the EAS of this compound.

Mechanistic Pathways and Experimental Protocols

Given the deactivating, meta-directing nature of the substituent, successful electrophilic aromatic substitution requires carefully chosen, often forcing, reaction conditions.

General EAS Workflow

All reactions discussed follow a conserved two-step mechanism: electrophilic attack to form a sigma complex, followed by deprotonation to restore aromaticity. The primary difference lies in how the specific electrophile is generated.[10][11]